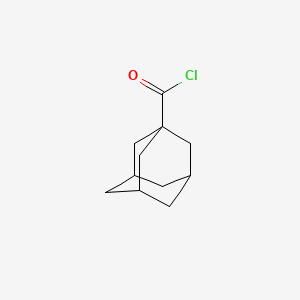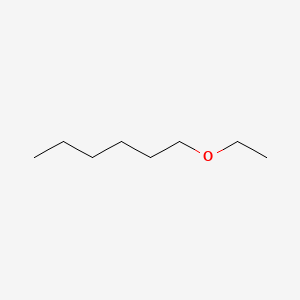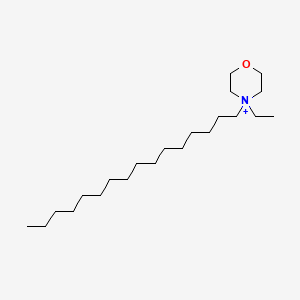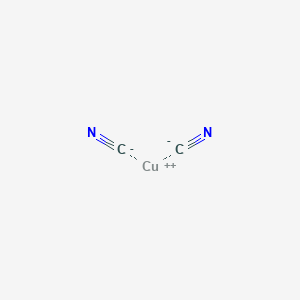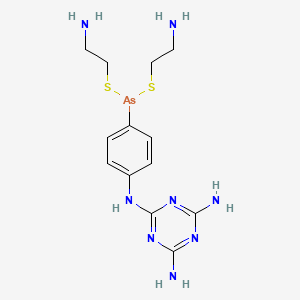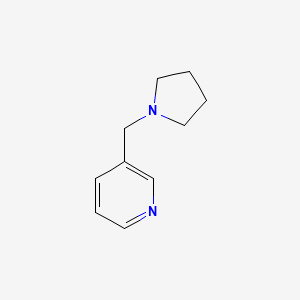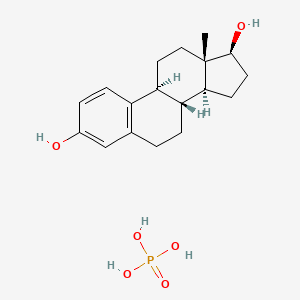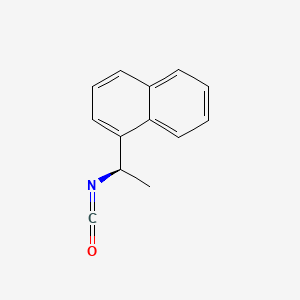
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate
Übersicht
Beschreibung
®-(-)-1-(1-Naphthyl)ethyl isocyanate is a chemical compound with the following properties:
- Linear Formula : C<sub>10</sub>H<sub>7</sub>CH(CH<sub>3</sub>)NCO
- CAS Number : 42340-98-7
- Molecular Weight : 197.23 g/mol
- Optical Activity : [α]20/D = -45° (measured in toluene)
- Refractive Index : n<sub>20/D</sub> = 1.604 (literature value)
- Boiling Point : 106-108 °C at 0.16 mmHg (literature value)
- Density : 1.118 g/mL at 25 °C (literature value)
Synthesis Analysis
The synthesis of ®-(-)-1-(1-Naphthyl)ethyl isocyanate involves specific chemical reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. However, further research in scientific literature may provide insights into its synthesis.
Molecular Structure Analysis
The molecular structure of ®-(-)-1-(1-Naphthyl)ethyl isocyanate consists of a naphthyl group attached to an ethyl isocyanate moiety. The chiral center results in the ®-configuration.
Chemical Reactions Analysis
®-(-)-1-(1-Naphthyl)ethyl isocyanate can participate in various chemical reactions, including:
- Isocyanate Reactions : It can react with nucleophiles (such as amines or alcohols) to form ureas or carbamates.
- Cyclization Reactions : The naphthyl group can undergo cyclization reactions under appropriate conditions.
Physical And Chemical Properties Analysis
- Optical Purity : Enantiomeric excess (ee) is approximately 95% (determined by gas chromatography).
- Solubility : Soluble in organic solvents.
- Stability : Store under inert gas due to sensitivity to moisture and heat.
Wissenschaftliche Forschungsanwendungen
Separation of Secondary Alcohol Enantiomers : This compound has been used in pre-column derivatization for the separation of secondary alcohol enantiomers using supercritical fluid chromatography (Sakaki & Hirata, 1991).
Lewis Acid Catalysed Preparation of Carbamates and Sulphonylureas : It serves as a reagent in Lewis acid catalyzed reactions for the preparation of carbamates and sulphonylureas, and in the determination of enantiomeric purity of chiral alcohols (Irie et al., 1989).
Stereochemistry of Base-Catalyzed Ring Opening : Used in determining the stereochemistry of base-catalyzed ring openings in certain organic compounds (Uznański et al., 1992).
Structural Reinforcement of Supramolecular Gels : This compound has applications in the structural reinforcement of urea-based chiral supramolecular gels (Piana et al., 2015).
Chromatographic Resolution of Chiral Diacylglycerol Derivatives : It has been used for the chromatographic resolution of chiral diacylglycerol derivatives (Laakso & Christie, 1990).
HPLC Assay of Acebutolol : Used in high-performance liquid chromatographic techniques for the separation of R- and S-acebutolol in human plasma and urine (Piquette-Miller et al., 1990).
Conformational Studies by Dynamic Nuclear Magnetic Resonance : Utilized in studies involving dynamic nuclear magnetic resonance for stereochemical analysis (Casarini et al., 1997).
Regioselective Synthesis of Naphthylethylcarbamoyl-beta-Cyclodextrins : Involved in the regioselective synthesis and characterization of naphthylethylcarbamoyl-beta-cyclodextrins (Gahm et al., 1993).
Determination of Enantiomeric Purity by NMR : Used as a reagent for the determination of enantiomeric purity of chiral amines by NMR (Ju et al., 2000).
Determination of Isocyanates and Amines in Air : Applied in methods for determining isocyanates and amines in the air, particularly in the context of thermal degradation of polyurethane (Tinnerberg et al., 1997).
Safety And Hazards
- Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause respiratory irritation), H335 (May cause respiratory irritation).
- Storage : Store in a cool, dry place away from incompatible materials.
- Personal Protective Equipment : Use N95 dust masks, eyeshields, and gloves when handling.
Zukünftige Richtungen
Research on ®-(-)-1-(1-Naphthyl)ethyl isocyanate could explore its applications in asymmetric synthesis, drug development, or material science. Investigating its reactivity and potential derivatives may lead to novel compounds with useful properties.
Please note that this analysis is based on available literature, and further studies may provide additional insights. For a more detailed understanding, consult relevant scientific papers and databases1234.
Eigenschaften
IUPAC Name |
1-[(1R)-1-isocyanatoethyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195155 | |
| Record name | 1-(1-Naphthyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate | |
CAS RN |
42340-98-7 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42340-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthyl)ethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042340987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Naphthyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(-)-1-(1-naphthyl)ethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
